molecular formula C11H12N2O3 B1526106 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid CAS No. 1247704-37-5

1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

Cat. No. B1526106
CAS RN: 1247704-37-5
M. Wt: 220.22 g/mol
InChI Key: IQORTEVXEXTVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 . It is used in neurology research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O3/c1-13-5-4-10(14)12-8-6-7(11(15)16)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds .


Physical And Chemical Properties Analysis

This compound is a neat, powder-like substance . It has a molecular weight of 220.23 . The storage temperature is room temperature .

Scientific Research Applications

Antiviral Activity

The indole derivatives, to which this compound belongs, have shown promising antiviral properties. Compounds similar to 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the indole nucleus, which is known for its biological activity, suggests that this compound could be a valuable asset in the development of new antiviral medications.

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory effects. This compound, with its indole core, may be involved in the synthesis of drugs aimed at treating inflammatory conditions. Research into the anti-inflammatory applications of indole derivatives is ongoing, and this compound could contribute significantly to this field .

Anticancer Research

The structural complexity of 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid makes it a candidate for anticancer drug development. Indole derivatives have been found to bind with high affinity to multiple receptors, which is beneficial in targeting cancer cells . Further research could explore its potential as a chemotherapeutic agent.

Anti-HIV Activity

Indole derivatives have shown potential in the fight against HIV. With the ability to inhibit the replication of HIV-1 and HIV-2 strains in infected cells, this compound could be part of a new class of anti-HIV drugs . Its role in the development of such medications could be crucial.

Antioxidant Effects

The antioxidant properties of indole derivatives are well-documented. As oxidative stress is a contributing factor to many diseases, the potential of 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid to act as an antioxidant could be explored for therapeutic applications .

Antimicrobial and Antitubercular Uses

This compound’s indole core is associated with significant antimicrobial and antitubercular activities. It could be used in the synthesis of new drugs to treat bacterial infections, including tuberculosis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-5-4-10(14)12-8-6-7(11(15)16)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQORTEVXEXTVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)NC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
Reactant of Route 2
1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
Reactant of Route 3
1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
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1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
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1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
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1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

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